![molecular formula C30H32N2O4S B5121798 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide, commonly known as DBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBA is a sulfonamide-based compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
DBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DBA has been shown to have potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DBA has also been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of DBA is not fully understood. However, it is believed that DBA exerts its effects through the inhibition of various enzymes, including carbonic anhydrase and cholinesterases. DBA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DBA has been shown to have a range of biochemical and physiological effects. DBA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. DBA has also been shown to inhibit the activity of cholinesterases, which are involved in the breakdown of the neurotransmitter acetylcholine. DBA has also been shown to have potent anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of DBA is its potent inhibitory activity against a range of enzymes, making it a promising candidate for drug discovery and medicinal chemistry. However, one of the limitations of DBA is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of DBA. One potential direction is the development of novel DBA derivatives with improved solubility and potency. Another potential direction is the investigation of the potential therapeutic applications of DBA in various disease states, including inflammatory and oxidative stress-related diseases. Additionally, the elucidation of the mechanism of action of DBA may provide insights into the development of novel therapeutic strategies.
Synthesis Methods
DBA is synthesized through a series of chemical reactions that involve the reaction of 4-methoxybenzenesulfonyl chloride with 3-(dibenzylamino)-1-propanol in the presence of a base. The resulting product is then purified through column chromatography to obtain pure DBA. The synthesis method is relatively straightforward and has been optimized to obtain high yields of pure DBA.
properties
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O4S/c1-36-29-19-17-27(18-20-29)32(37(34,35)30-15-9-4-10-16-30)24-28(33)23-31(21-25-11-5-2-6-12-25)22-26-13-7-3-8-14-26/h2-20,28,33H,21-24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDVGLPEQYGWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide |
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